Cas no 51467-57-3 (cholesterol-3-d1)

cholesterol-3-d1 化学的及び物理的性質
名前と識別子
-
- cholesterol-3-d1
- CHOLESTEROL-D1
- [3-2H]cholesterol
- 1-(2-hydroxy-ethyl)-3-(3-trifluoromethyl-phenyl)-thiourea
- 3-2H-cholesterol
- 3-deuteriocholesterol
- AC1MCVHN
- CHEMBL183239
- N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- NSC201560
- RB00077
- (3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- F90644
- CS-0437934
- DB-307741
- d6 cholesterol
- 51467-57-3
- HY-N0322S7
-
- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D
- InChIKey: HVYWMOMLDIMFJA-BQPALTLPSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 387.361142833g/mol
- どういたいしつりょう: 387.361142833g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.7
- トポロジー分子極性表面積: 20.2Ų
cholesterol-3-d1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG20046-5mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97 | 5mg |
$486.00 | 2024-04-19 | |
1PlusChem | 1P00DB1Q-10mg |
Cholesterol-3-d1 |
51467-57-3 | 10mg |
$736.00 | 2025-03-30 | ||
TRC | C432518-10mg |
Cholesterol-3-d1 |
51467-57-3 | 10mg |
$ 557.00 | 2023-09-08 | ||
A2B Chem LLC | AG20046-50mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97%D | 50mg |
$1363.00 | 2024-04-19 | |
TRC | C432518-5mg |
Cholesterol-3-d1 |
51467-57-3 | 5mg |
$ 333.00 | 2023-09-08 | ||
A2B Chem LLC | AG20046-10mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97 | 10mg |
$709.00 | 2024-04-19 | |
1PlusChem | 1P00DB1Q-5mg |
Cholesterol-3-d1 |
51467-57-3 | 5mg |
$486.00 | 2025-02-26 |
cholesterol-3-d1 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
cholesterol-3-d1に関する追加情報
Cholesterol-3-d1 (CAS No. 51467-57-3): A Comprehensive Overview in Modern Chemical and Biomedical Research
Cholesterol, a critical sterol, plays an indispensable role in the structural and functional integrity of animal cell membranes. Among its various isomers, Cholesterol-3-d1 (CAS No. 51467-57-3) stands out due to its deuterium-labeled nature, which makes it a valuable tool in biochemical and pharmaceutical research. This compound is specifically labeled at the 3-position with deuterium, enabling researchers to trace metabolic pathways and interactions with high precision. The introduction of deuterium atoms not only enhances the compound's stability but also provides a unique spectral signature, facilitating its detection and quantification in complex biological systems.
The significance of Cholesterol-3-d1 lies in its applications across multiple domains of chemical and biomedical research. In drug discovery, this labeled cholesterol serves as an excellent internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the accurate identification and quantification of cholesterol-related metabolites. Furthermore, its use in metabolic studies has provided profound insights into the biosynthesis and degradation pathways of cholesterol, contributing to a better understanding of lipid metabolism disorders such as hypercholesterolemia.
Recent advancements in metabolomics have highlighted the importance of stable isotope-labeled compounds like Cholesterol-3-d1. By employing techniques such as deuterium exchange mass spectrometry (DEMS), researchers can monitor the dynamics of cholesterol metabolism in real-time. This approach has been instrumental in uncovering novel regulatory mechanisms involving cholesterol biosynthesis and transport, which are pivotal for developing targeted therapies against cardiovascular diseases.
In the realm of nuclear medicine, Cholesterol-3-d1 has found applications in positron emission tomography (PET) imaging. The deuterium label enhances the compound's radioactive half-life when coupled with positron-emitting isotopes, allowing for prolonged imaging sessions with improved signal-to-noise ratios. This has opened new avenues for diagnosing and monitoring conditions associated with altered cholesterol homeostasis, such as atherosclerosis and certain types of cancer.
The synthesis of Cholesterol-3-d1 (CAS No. 51467-57-3) involves sophisticated organic chemistry techniques, including stereoselective hydrogenation and isotopic exchange reactions. The precision required in these synthetic steps underscores the compound's complexity and the expertise needed to produce it with high purity. Manufacturers specializing in isotopically labeled compounds have developed robust protocols to ensure that the deuterium atoms are incorporated at the desired position without affecting the overall structural integrity of cholesterol.
The use of Cholesterol-3-d1 in academic research has been further augmented by its availability through reputable chemical suppliers who adhere to stringent quality control measures. These suppliers provide detailed certificates of analysis (CoA) and certificates of origin (CoO), ensuring that researchers receive compounds with consistent quality and reliability. This has been particularly beneficial for large-scale collaborative projects where reproducibility is paramount.
The impact of Cholesterol-3-d1 extends beyond basic research into applied sciences. For instance, in industrial biotechnology, this labeled cholesterol has been used to optimize microbial strains engineered for cholesterol biosynthesis. By monitoring the incorporation of deuterium into microbial products, researchers can fine-tune metabolic pathways to enhance yield and efficiency. This application aligns with global efforts to develop sustainable bio-based alternatives for high-value compounds.
In conclusion, Cholesterol-3-d1 (CAS No. 51467-57-3) represents a cornerstone compound in modern chemical and biomedical research. Its unique properties make it an invaluable tool for studying cholesterol metabolism, drug development, diagnostic imaging, and industrial biotechnology. As research methodologies continue to evolve, the demand for high-purity isotopically labeled compounds like this one is expected to grow, driving further innovation across multiple scientific disciplines.
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